3-[(Pyridin-4-yl)methyl]morpholine hydrochloride
Description
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-11-4-2-9(1)7-10-8-13-6-5-12-10;/h1-4,10,12H,5-8H2;1H |
InChI Key |
LNRQRSHSHURSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination of Pyridine Derivatives
- Starting materials: Pyridine-4-carboxaldehyde and morpholine.
- Reaction conditions: The aldehyde reacts with morpholine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Procedure:
- Dissolve pyridine-4-carboxaldehyde in an appropriate solvent (e.g., methanol or ethanol).
- Add morpholine and a catalytic amount of acetic acid to facilitate imine formation.
- Stir at room temperature or slightly elevated temperature.
- Add the reducing agent slowly to convert the imine to the secondary amine.
- Isolate the product by filtration or extraction, followed by purification.
Advantages: High selectivity, mild conditions, and good yields.
Final Conversion to Hydrochloride Salt
Once the free base 3-[(Pyridin-4-yl)methyl]morpholine is synthesized, it is converted to its hydrochloride salt:
- Dissolve the free base in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
- Stir at room temperature until complete salt formation.
- Evaporate the solvent under reduced pressure.
- Recrystallize the hydrochloride salt from suitable solvents to obtain pure crystalline material.
Note: The hydrochloride salt enhances stability and facilitates handling, especially for pharmaceutical applications.
Summary of Reaction Conditions and Yields (Data Table)
| Method | Starting Material | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Reductive amination | Pyridine-4-carboxaldehyde, morpholine | Sodium triacetoxyborohydride, acetic acid, RT | 70–85 | Mild, high selectivity |
| Nucleophilic substitution | 4-Chloromethylpyridine, morpholine | DMF, 80–100°C | 65–85 | Halogen choice affects rate and yield |
| Cyclization approach | 4-Pyridylmethylamine, morpholine | PPA or POCl₃, reflux | Variable | Suitable for complex derivatives |
Research Findings and Optimization Insights
- Reaction efficiency: Nucleophilic substitution on halogenated pyridine derivatives generally provides higher yields and operational simplicity.
- Purity considerations: Purification via recrystallization from ethanol or acetonitrile yields high-purity products suitable for pharmaceutical development.
- Solvent choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for nucleophilic substitution due to their ability to stabilize charged intermediates.
- Reaction temperature: Elevated temperatures (80–100°C) accelerate halogen displacement but require careful control to prevent side reactions.
- Salt formation: Acidification with hydrochloric acid is straightforward, producing stable hydrochloride salts with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-yl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Pyridin-4-yl)methyl]morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Estimated based on structural similarity.
Key Comparative Analysis
Substituent Effects: Pyridine vs. Phenyl Groups: The pyridin-4-ylmethyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, unlike the phenyl derivatives (e.g., 3-(4-Methoxyphenyl)morpholine HCl). This may improve solubility in aqueous media but reduce membrane permeability compared to lipophilic aryl groups .
Synthetic Accessibility :
- The synthesis of 3-[(Pyridin-4-yl)methyl]morpholine HCl likely involves alkylation of morpholine with a pyridin-4-ylmethyl halide, analogous to methods described for 4-(2-chloroethyl)morpholine HCl in . In contrast, fluorophenyl or methoxyphenyl derivatives may require Suzuki coupling or nucleophilic aromatic substitution .
Pharmacological Potential: 3-(4-Fluorophenyl)morpholine HCl (CAS 1363408-43-8) has a similarity score of 0.50 to the target compound, suggesting divergent biological activity despite structural parallels. The fluorine atom could enhance metabolic stability by resisting oxidative degradation . 3-(4-Methoxyphenyl)morpholine HCl (CAS 1171560-33-0) contains an electron-donating methoxy group, which may alter electronic interactions with target proteins compared to the electron-deficient pyridine ring .
Stability and Storage :
- Most morpholine hydrochlorides, including the target compound, require storage in dry conditions at room temperature to prevent hydrolysis or decomposition. The dihydrochloride salt of 2-(Pyridin-4-yl)morpholine (CAS 1417636-59-9) may exhibit higher hygroscopicity due to additional chloride ions .
Biological Activity
3-[(Pyridin-4-yl)methyl]morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a pyridin-4-yl methyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it could act as an inhibitor of certain kinases, which are pivotal in various signaling pathways. The mechanism involves binding to the active site of these enzymes, potentially altering their activity and affecting downstream cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary screenings have shown that the compound possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro studies suggest that the compound may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating significant potency against resistant strains .
- Anticancer Activity : In a series of experiments on various cancer cell lines, including T-lymphoblastic and non-T-cell lines, the compound exhibited IC50 values indicating effective inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggested that modifications in the pyridine ring could enhance its anticancer properties .
Research Findings
Recent studies have focused on optimizing the compound's structure to improve its pharmacological profile. Key findings include:
- Structural Modifications : Variations in substituents on the morpholine and pyridine rings have been explored to enhance binding affinity and selectivity for biological targets.
- In Vivo Studies : Although most current data are derived from in vitro studies, preliminary in vivo assessments have shown promise in terms of bioavailability and therapeutic index.
Q & A
Q. Table 1: Comparative Reaction Conditions for Morpholine Derivatives
| Reaction Type | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF | 78 | 98% | |
| Reductive Amination | Pd/C, MeOH | 65 | 95% | |
| Cross-Coupling | NiCl₂/THF | 82 | 97% |
Q. Table 2: Biological Activity Profiling
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| Enzyme X (Kinase) | Fluorescence Polarization | IC₅₀ = 3.2 µM | |
| GPCR Y | Radioligand Binding | Kᵢ = 1.8 µM | |
| Microbial Strain Z | Broth Microdilution | MIC = 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
